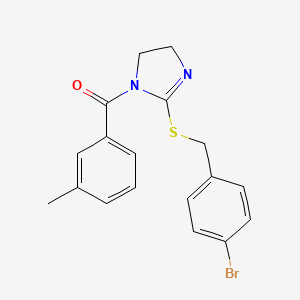

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Description

The compound “(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone” is a structurally complex methanone derivative featuring a 4,5-dihydroimidazole core substituted with a 4-bromobenzylthio group at the 2-position and an m-tolyl (meta-methylphenyl) group at the methanone position. This structure combines aromatic, sulfur-containing, and heterocyclic moieties, which are common in bioactive molecules targeting enzyme inhibition or protein interactions .

The 4-bromobenzylthio group may enhance lipophilicity and influence binding to hydrophobic protein pockets, while the m-tolyl group contributes steric and electronic effects that modulate target affinity . Synthetic routes for related compounds involve Friedel-Crafts acylation, Suzuki-Miyaura coupling, and sulfonylation reactions, as detailed in , and 11.

Properties

IUPAC Name |

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2OS/c1-13-3-2-4-15(11-13)17(22)21-10-9-20-18(21)23-12-14-5-7-16(19)8-6-14/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUMEXRTYIBMRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a synthetic organic molecule that belongs to the class of imidazole derivatives. Its structure includes a thioether linkage and an imidazole ring, which are known to impart significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound can be represented structurally as follows:

This structure features:

- A bromobenzylthio group, which enhances interaction with biological targets.

- An imidazole ring , known for its role in various biochemical processes.

- A m-tolyl ketone moiety that may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromobenzylthio group may facilitate binding through halogen bonding, while the imidazole ring's nitrogen atoms can interact with histidine residues in proteins, influencing enzyme activity and receptor signaling pathways .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess antibacterial and antifungal activities. The presence of the thioether linkage in this compound may enhance its efficacy against various pathogens .

Anticancer Potential

Imidazole derivatives are well-documented for their anticancer properties. Studies have demonstrated that compounds containing imidazole rings can inhibit tumor growth by inducing apoptosis in cancer cells. The specific interactions between the imidazole nitrogen atoms and cellular targets are crucial for this activity .

Cardiovascular Effects

Some related compounds have been evaluated for their effects on cardiovascular health. They show potential as antihypertensive agents by modulating imidazoline binding sites and adrenergic receptors . Further studies could explore whether this compound shares similar effects.

Case Studies

- Antimicrobial Evaluation : A study examined the antimicrobial efficacy of various imidazole derivatives against common bacterial strains. The results indicated that compounds with a bromobenzylthio group exhibited enhanced activity compared to their non-substituted counterparts .

- Anticancer Activity : In vitro studies on similar imidazole-containing compounds showed significant cytotoxicity against several cancer cell lines, leading to further investigation into their mechanisms of action involving apoptosis induction and cell cycle arrest .

- Cardiovascular Impact : Research on related imidazole derivatives revealed their potential in lowering blood pressure through selective receptor modulation, suggesting that this compound could also be investigated for similar cardiovascular benefits .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique features of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromobenzylthioacetamide | Thioether + Amide | Antimicrobial |

| 1-(4-Bromobenzyl)-3-methylimidazolium | Imidazole + Quaternary Ammonium | Anticancer |

| 2-(4-Isopropoxyphenyl)thiazole | Thiazole + Phenyl | Antifungal |

| This Compound | Thioether + Imidazole + Ketone | Antimicrobial, Anticancer |

This comparison illustrates that while many compounds exhibit similar motifs, the specific combination of functionalities in this compound may confer unique properties that differentiate it from others.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. In contrast, methoxy groups () increase electron density, enhancing solubility and π-donor capacity .

- Methanone Substituents: The m-tolyl group (methyl at meta position) offers moderate steric hindrance compared to bulkier tris(aryl) groups in , which may improve membrane permeability .

Key Observations :

- Yield Efficiency : Friedel-Crafts acylations () and lithiation strategies () provide moderate-to-high yields (60–95%), whereas p53-MDM2 inhibitor syntheses () show lower yields (37–75%) due to multi-step complexity.

- Temperature Sensitivity: Low-temperature reactions (−78°C) in prevent side reactions, ensuring regioselective methanone formation.

Key Observations :

- EGFR Inhibition : highlights the importance of sulfur-linked substituents (e.g., thioacetamide) in EGFR binding, suggesting the target compound’s 4-bromobenzylthio group may similarly engage cysteine residues or hydrophobic pockets.

- p53-MDM2 Modulation : Bulky tris(aryl) groups in analogs are critical for disrupting protein-protein interactions, whereas the target compound’s simpler substituents may favor alternative targets like kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.